molecular formula C26H33FO7 B122673 Triamcinolone acetonide 21-acetate CAS No. 3870-07-3

Triamcinolone acetonide 21-acetate

Cat. No.: B122673
CAS No.: 3870-07-3
M. Wt: 476.5 g/mol
InChI Key: VOBDXTSTTMAKHK-VHDCPBDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triamcinolone acetonide 21-acetate: is a synthetic corticosteroid derived from triamcinolone. It is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is a derivative of triamcinolone acetonide, which is widely used in medical treatments for various inflammatory conditions, including skin disorders, joint inflammation, and allergic reactions .

Mechanism of Action

Target of Action

Triamcinolone acetonide 21-acetate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating the immune response and inflammation .

Mode of Action

This compound binds to and activates the glucocorticoid receptor . This binding leads to changes in gene transcription, resulting in the production of proteins that have anti-inflammatory and immunosuppressive effects . It also inhibits the transcription of pro-inflammatory mediators .

Biochemical Pathways

The activated glucocorticoid receptor-ligand complex translocates into the nucleus and binds to glucocorticoid response elements (GRE) in the DNA, leading to changes in gene expression . This affects various biochemical pathways, resulting in reduced production of pro-inflammatory cytokines and chemokines, and adhesion molecules . The net effect is a reduction in inflammation and immune response .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long-lasting effects . After intravenous administration, triamcinolone acetonide is eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours .

Result of Action

The anti-inflammatory and immunosuppressive effects of this compound result in the alleviation of symptoms in various inflammatory conditions . It is used to treat conditions such as allergic rhinitis, atopic dermatitis, psoriasis, and osteoarthritic knee pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of trace metals in the non-aqueous ointment can catalyze the oxidation of triamcinolone acetonide . Additionally, the efficacy of triamcinolone acetonide may be affected by the specific environment of the intramuscular site .

Biochemical Analysis

Biochemical Properties

Triamcinolone acetonide 21-acetate interacts with various biomolecules in the body. As a glucocorticoid, it binds to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. This binding interaction leads to changes in gene transcription, which can lead to changes in the production of proteins and other biomolecules .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating inflammatory responses, reducing pro-inflammatory mediators . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glucocorticoid, it binds to the glucocorticoid receptor, leading to changes in gene transcription . This can result in the production of proteins that reduce inflammation and suppress the immune response .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been observed that the drug induces apoptosis and promotes adipogenesis while impairing chondrogenesis of mesenchymal stem cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in dogs with osteoarthritis, a single intra-articular administration of blood cell secretome and this compound improved the clinical signs and scores of several clinical metrology instruments .

Metabolic Pathways

This compound is involved in various metabolic pathways. As a glucocorticoid, it plays a role in the regulation of glucose metabolism. It can also influence other metabolic pathways through its effects on gene transcription .

Subcellular Localization

As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is located in the cytoplasm of cells and, upon binding, the receptor-ligand complex translocates to the nucleus where it can influence gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triamcinolone acetonide 21-acetate involves multiple steps, starting from triamcinolone. One common method includes the acetonide formation at the 16,17-positions followed by acetylation at the 21-position. The reaction typically involves the use of acetic anhydride and a base such as pyridine under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and purification steps to ensure high yield and purity. The final product is often crystallized and dried to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Triamcinolone acetonide 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which can have different pharmacological properties .

Scientific Research Applications

Chemistry: Triamcinolone acetonide 21-acetate is used in chemical research to study the effects of corticosteroids on various chemical reactions and to develop new synthetic pathways for related compounds .

Biology: In biological research, this compound is used to investigate the mechanisms of inflammation and immune response. It helps in understanding how corticosteroids modulate these processes at the cellular level .

Medicine: Medically, this compound is used in the treatment of inflammatory conditions such as arthritis, skin disorders, and allergic reactions. It is also used in ophthalmology for treating retinal diseases through intravitreal injections .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various corticosteroid medications. It is also used in the development of new drug delivery systems, such as nanoparticle-based delivery .

Comparison with Similar Compounds

Uniqueness: Triamcinolone acetonide 21-acetate is unique due to its specific acetylation at the 21-position, which can influence its pharmacokinetic properties and potency. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to other corticosteroids .

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBDXTSTTMAKHK-VHDCPBDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959526
Record name Triamcinolone acetonide 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3870-07-3
Record name (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3870-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone acetonide 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003870073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone acetonide 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAMCINOLONE ACETONIDE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576QLL2I1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triamcinolone acetonide 21-acetate
Reactant of Route 2
Reactant of Route 2
Triamcinolone acetonide 21-acetate
Reactant of Route 3
Reactant of Route 3
Triamcinolone acetonide 21-acetate
Reactant of Route 4
Reactant of Route 4
Triamcinolone acetonide 21-acetate
Reactant of Route 5
Triamcinolone acetonide 21-acetate
Reactant of Route 6
Reactant of Route 6
Triamcinolone acetonide 21-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.